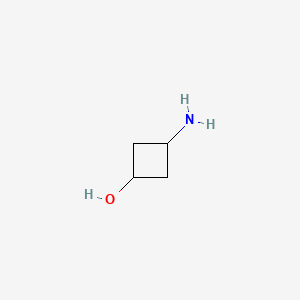
3-Aminocyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminocyclobutanol is a cyclic amino alcohol that has been gaining attention in the field of organic chemistry due to its unique structural properties and potential applications in various fields. It is a four-membered cyclic compound that contains a primary amino group and a hydroxyl group attached to the same carbon atom. This structural feature makes it an interesting molecule for further study and exploration.
Wissenschaftliche Forschungsanwendungen
Neutron Capture Therapy Agent Synthesis
A novel boronated aminocyclobutanecarboxylic acid was synthesized, aimed for use in neutron capture therapy. The molecule, modeled after the unnatural amino acid 1-aminocyclobutane-1-carboxylic acid, demonstrated high uptake in brain tumors, suggesting potential utility in medical applications such as cancer treatment (Kabalka & Yao, 2003).
Development of VLA-4 Antagonists
Researchers prepared a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones by condensing cyclobuta-1,3-diones with a primary amine derived from phenylalanine. These compounds were identified as potent antagonists of VLA-4, a protein involved in immune response and inflammation (Brand, de Candole, & Brown, 2003).
Study of 12-Helix Folding
The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid were synthesized, and their conformational preferences were studied. Observations suggested a marked preference for the folding of these oligomers into a well-defined 12-helical conformation, which might have implications for understanding protein folding and design (Fernandes et al., 2010).
Characterization of Prostate Carcinoma
Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), a synthetic amino acid analog PET radiotracer, underwent clinical trials for the evaluation of prostate and other cancers. The study aimed to describe common physiologic uptake patterns, incidental findings, and variants in patients who underwent 18F-FACBC PET, highlighting its potential in cancer diagnostics (Schuster et al., 2014).
Intrinsic Conformational Properties Study
Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid. The study provided insights into the backbone flexibility of this amino acid, restricted by the cyclic nature of the side chain, and developed a set of force-field parameters for molecular dynamics simulations (Casanovas et al., 2006).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .
Eigenschaften
IUPAC Name |
3-aminocyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

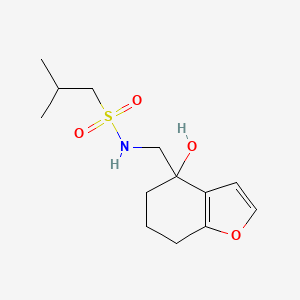
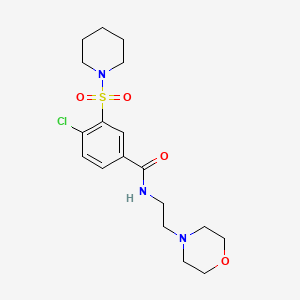
![7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2495512.png)
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)

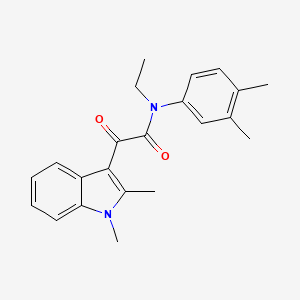
![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)
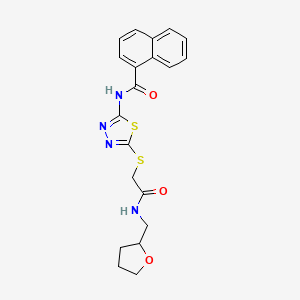
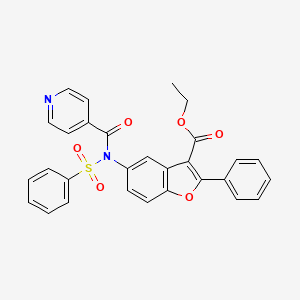
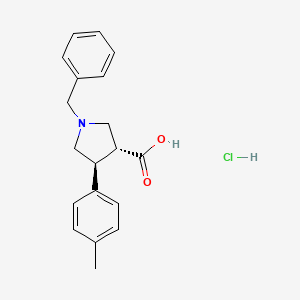
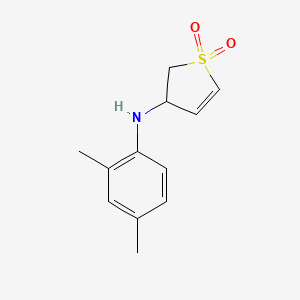

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)
